6-(2-Bromobenzyl)-3-pyridazinol
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Overview
Description
“2-Bromobenzyl alcohol” is an organic compound used in the synthesis of substances . It has a molecular weight of 187.03 g/mol . “2-Bromobenzyl bromide” is another organic compound with the formula C6H5CH2Br . It consists of a benzene ring substituted with a bromomethyl group .
Synthesis Analysis
The synthesis of these compounds often involves bromination of toluene under conditions suitable for a free radical halogenation .Molecular Structure Analysis
The molecular structure of “2-Bromobenzyl bromide” has been examined by electron diffraction .Chemical Reactions Analysis
“2-Bromobenzyl bromide” is a reagent used to protect ketones and aldehydes in their less reactive alcohol oxidation states and as a coupling component in various reactions .Physical and Chemical Properties Analysis
“2-Bromobenzyl alcohol” is non-hygroscopic and exhibits properties like transparency, NLO property, and thermal stability . “2-Bromobenzyl bromide” is a colorless liquid with lachrymatory properties .Scientific Research Applications
Synthesis and Application in Corrosion Inhibition
One application of pyridazinone derivatives, which are chemically related to 6-(2-Bromobenzyl)-3-pyridazinol, is in the field of corrosion inhibition. A study by Kalai et al. (2020) explored the synthesis of new heterocyclic compounds based on the pyridazinone scaffold, demonstrating their efficacy as corrosion inhibitors for mild steel in acidic solutions. The compounds were evaluated using various techniques, including weight loss measurements and electrochemical methods, showing that these derivatives can serve as mixed inhibitors that affect both cathodic hydrogen evolution and anodic metal dissolution. Quantum chemical calculations correlated the molecular structure of these derivatives with their experimental inhibition efficiencies, highlighting the potential of pyridazinone derivatives in protecting metals against corrosion in industrial applications (Kalai et al., 2020).
Antioxidant Activity
Another notable application is in the field of antioxidants. The study of highly brominated mono- and bis-phenols from marine red algae revealed compounds with potent radical-scavenging activity. Although not directly mentioning this compound, this research highlights the potential of brominated and pyridazinone-based compounds in developing effective antioxidants. These compounds were evaluated using the DPPH radical-scavenging method, demonstrating their ability to act as potent antioxidants with IC50 values competitive with known controls. This suggests the broader potential of brominated pyridazinone derivatives in pharmaceutical and nutraceutical applications to combat oxidative stress (Duan, Li, & Wang, 2007).
Biological Activities and Drug Development
Pyridazinone derivatives have also shown a wide range of biological activities, indicating their potential in drug development. Research by Sukuroglu et al. (2012) synthesized new 3(2H)-pyridazinone derivatives and tested them for antibacterial, antifungal, antimycobacterial, and cytotoxic activities. Some of these compounds exhibited promising antimicrobial activities, especially against Gram-positive and Gram-negative bacteria, showcasing the pyridazinone scaffold's versatility in medicinal chemistry for developing new therapeutic agents (Sukuroglu et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the compound’s structure, it may influence pathways involving bromobenzyl or pyridazinol derivatives . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(2-Bromobenzyl)-3-pyridazinol are not well-studied. Therefore, it is difficult to outline its impact on bioavailability. Generally, these properties would determine how the compound is absorbed into the body, distributed to various tissues, metabolized, and finally excreted .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets . .
Properties
IUPAC Name |
3-[(2-bromophenyl)methyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-4-2-1-3-8(10)7-9-5-6-11(15)14-13-9/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKPBYNQAJDOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNC(=O)C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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